molecular formula C10H15NO3 B1464209 Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate CAS No. 1211514-28-1

Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate

Cat. No. B1464209
M. Wt: 197.23 g/mol
InChI Key: ZWRKSPVNWGCXSI-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylisoxazole-4-carboxylate is a chemical compound with the molecular formula C8H11NO3 . It’s a clear colorless to pale yellow liquid .


Molecular Structure Analysis

The molecular structure of similar compounds like Ethyl 3,5-dimethylisoxazole-4-carboxylate consists of an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Physical And Chemical Properties Analysis

Ethyl 3,5-dimethylisoxazole-4-carboxylate is a liquid with a refractive index of 1.4595-1.4645 at 20°C .

Safety And Hazards

For similar compounds, safety data sheets suggest avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-7-9(10(12)13-6-3)8(5-2)14-11-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRKSPVNWGCXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate

Synthesis routes and methods

Procedure details

To a 0° C. solution of 3-(pyrrolidin-1-yl)pent-2-enoate (3.4 g, 17.2 mmol), 1-nitropropane (2.0 mL, 22.2 mmol), and triethylamine (7.5 mL, 53.4 mmol) in anhydrous chloroform (20 mL) was added a solution of phosphoryl trichloride (4.0 mL, 42.9 mmol) in anhydrous chloroform (6 mL) via syringe pump (1 hour). The reaction mixture was allowed to warm to room temperature and stirred overnight. The mixture was then stirred at reflux for 1 hour. After cooling to room temperature, the mixture was extracted with water (3×20 mL), 2 N HCl (2×20 mL), and brine (1×20 mL). The organic layer was recovered, dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-15% ethyl acetate/hexane), affording ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate (830 mg, 25%).
Name
3-(pyrrolidin-1-yl)pent-2-enoate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate
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Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate
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Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate
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Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate
Reactant of Route 5
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Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate
Reactant of Route 6
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Ethyl 3,5-diethyl-1,2-oxazole-4-carboxylate

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